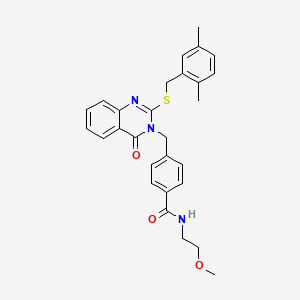
4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (CAS Number: 1115434-30-4) is a synthetic organic molecule with potential therapeutic applications. Its structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N3O3S
- Molecular Weight : 487.6 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O3S |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 1115434-30-4 |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The quinazoline moiety is known to inhibit various kinases and has been implicated in the modulation of signaling pathways involved in cell proliferation and survival.
- Inhibition of Kinases : Quinazoline derivatives typically act as ATP-competitive inhibitors of kinases, which play crucial roles in cancer cell signaling.
- Cereblon Binding : Similar compounds have shown binding affinity to cereblon, an E3 ubiquitin ligase that regulates protein degradation pathways, particularly in multiple myeloma treatments .
Anticancer Potential
Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of the PI3K/AKT and MAPK signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds structurally related to quinazolines have been reported to inhibit bacterial growth by targeting the bacterial virulence factors, such as the type III secretion system (T3SS) .
Case Studies
- In Vitro Studies : A study evaluating similar quinazoline derivatives demonstrated that they effectively inhibited proliferation in various cancer cell lines, with IC50 values ranging from 100 nM to 1 µM . This suggests that our compound may exhibit comparable potency.
- In Vivo Efficacy : In animal models, quinazoline-based compounds have shown promising results in reducing tumor size and improving survival rates in mice with induced tumors . The specific effects of our compound on tumor growth and metastasis remain to be elucidated but are anticipated based on structural analogs.
Propiedades
IUPAC Name |
4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19-8-9-20(2)23(16-19)18-35-28-30-25-7-5-4-6-24(25)27(33)31(28)17-21-10-12-22(13-11-21)26(32)29-14-15-34-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZQASZUDSLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














